
2,4(3H,5H)-Furandione, 3-(phenylazo)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylazo)furan-2,4(3H,5H)-dione is a heterocyclic compound that features a furan ring substituted with a phenylazo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylazo)furan-2,4(3H,5H)-dione typically involves the reaction of aromatic amines with furan derivatives. One common method is the three-component reaction of aromatic amines, aldehydes, and acetylenic esters, catalyzed by HY Zeolite nano-powder . This method provides good yields and is considered efficient and green.
Industrial Production Methods
The use of zeolite nano-powders and other catalysts like SnCl2 and ZnO nanoparticles has been explored for the synthesis of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylazo)furan-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenylazo group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,4-dione derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-(Phenylazo)furan-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound is used in the development of materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(Phenylazo)furan-2,4(3H,5H)-dione involves its interaction with molecular targets and pathways in biological systems. The phenylazo group can undergo reduction to form amines, which can then interact with various enzymes and receptors. The furan ring structure also contributes to its reactivity and potential biological activities.
Vergleich Mit ähnlichen Verbindungen
3-(Phenylazo)furan-2,4(3H,5H)-dione can be compared with other similar compounds, such as:
2(5H)-Furanone: A simpler furan derivative with different reactivity and applications.
3-Hydroxy-4,5-dimethyl-2(5H)-furanone: Another furan derivative with distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
3-phenyldiazenyloxolane-2,4-dione |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-15-10(14)9(8)12-11-7-4-2-1-3-5-7/h1-5,9H,6H2 |
InChI-Schlüssel |
GTDHVSCESSCJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(C(=O)O1)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]cyclohex-3-ene-1-carbonyl]amino]pentanedioic acid](/img/structure/B13835861.png)
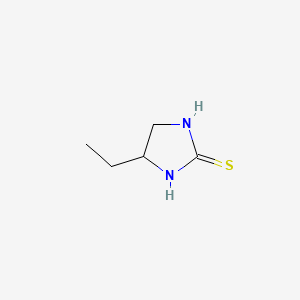

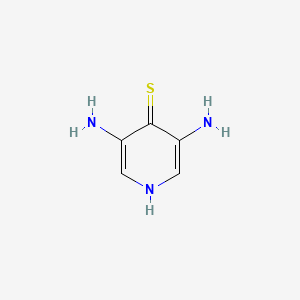
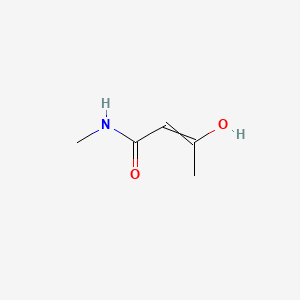
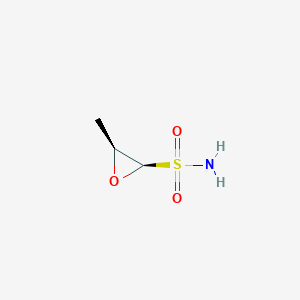

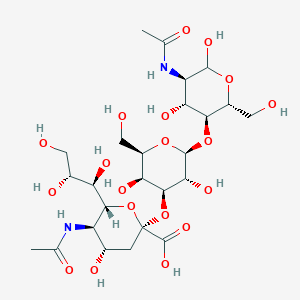

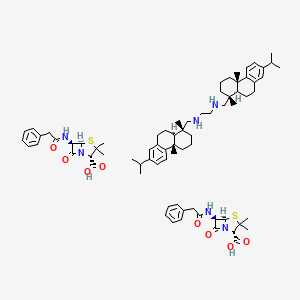
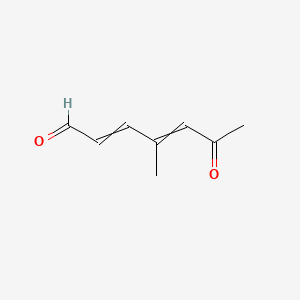
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
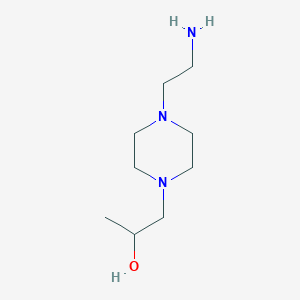
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
